molecular formula C18H20F14I2 B15198747 1-Iodo-2-(heptafluoropropyl)cyclohexane (e/z)

1-Iodo-2-(heptafluoropropyl)cyclohexane (e/z)

Katalognummer: B15198747
Molekulargewicht: 756.1 g/mol
InChI-Schlüssel: MUESIVDTJJSCSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation Reactions: The compound can undergo oxidation to form various oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) is used in various scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) involves its interaction with specific molecular targets and pathways. The iodine atom and the heptafluoropropyl group play a crucial role in its reactivity and interactions with other molecules. The compound can form covalent bonds with target molecules, leading to various biochemical and physiological effects .

Vergleich Mit ähnlichen Verbindungen

1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) can be compared with other similar compounds, such as:

The uniqueness of 1-Iodo-2-(heptafluoropropyl)cyclohexane (E/Z) lies in its specific combination of an iodine atom and a heptafluoropropyl group, which imparts distinct chemical and physical properties to the compound.

Eigenschaften

Molekularformel

C18H20F14I2

Molekulargewicht

756.1 g/mol

IUPAC-Name

1-(1,1,2,2,3,3,3-heptafluoropropyl)-2-iodocyclohexane

InChI

InChI=1S/2C9H10F7I/c2*10-7(11,8(12,13)9(14,15)16)5-3-1-2-4-6(5)17/h2*5-6H,1-4H2

InChI-Schlüssel

MUESIVDTJJSCSG-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I.C1CCC(C(C1)C(C(C(F)(F)F)(F)F)(F)F)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.